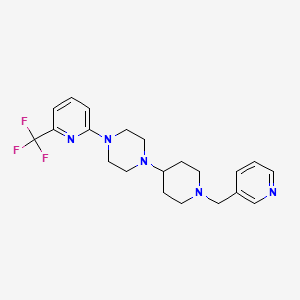![molecular formula C21H18N4O2S B2919489 N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2415541-06-7](/img/structure/B2919489.png)
N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide, commonly known as HPTC, is a small molecule compound that has gained significant attention in scientific research. HPTC is a synthetic compound that has shown potential in various fields of research, including cancer treatment, inflammation, and neurological disorders. In
作用機序
The mechanism of action of HPTC is not fully understood; however, studies have suggested that it may act through multiple pathways. In cancer cells, HPTC has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In inflammation, HPTC has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, HPTC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
HPTC has been shown to have various biochemical and physiological effects. In cancer cells, HPTC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, HPTC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, HPTC has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
The advantages of using HPTC in lab experiments include its small molecular size, high purity, and well-established synthesis method. HPTC has also shown potential in various fields of research, making it a versatile compound to work with. However, the limitations of using HPTC in lab experiments include its low solubility in water, which may require the use of organic solvents, and its potential toxicity at high concentrations.
将来の方向性
The future directions for HPTC research include exploring its potential as a therapeutic agent in cancer treatment, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of HPTC and its potential side effects. The development of new synthesis methods to improve the yield and purity of HPTC may also be an area of future research.
Conclusion:
In conclusion, HPTC is a small molecule compound that has shown potential in various fields of scientific research. Its well-established synthesis method, versatile applications, and potential therapeutic effects make it an attractive compound to work with. Further research is needed to fully understand the mechanism of action of HPTC and its potential as a therapeutic agent.
合成法
The synthesis of HPTC involves a multi-step procedure that includes the condensation of 4-pyrazol-1-ylbenzaldehyde with 2-aminoethanol to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired compound, HPTC. The synthesis of HPTC has been optimized to yield high purity and high yield.
科学的研究の応用
HPTC has shown potential in various fields of scientific research. In cancer treatment, HPTC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, HPTC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, HPTC has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19(15-7-9-17(10-8-15)25-12-4-11-23-25)13-22-20(27)18-14-28-21(24-18)16-5-2-1-3-6-16/h1-12,14,19,26H,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMGHDPABNGDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

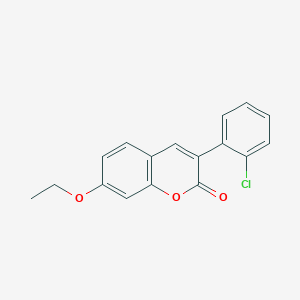
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
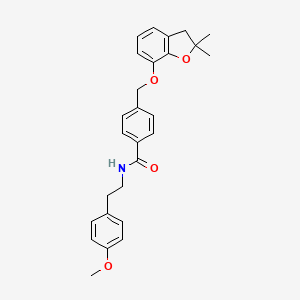
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
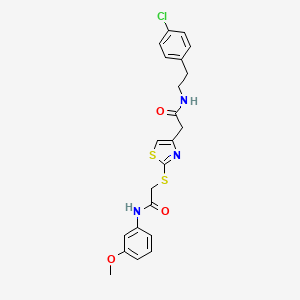
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
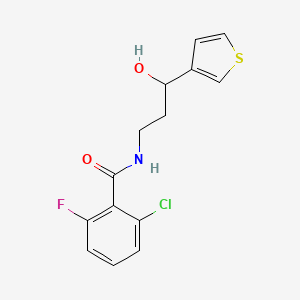
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)
